
Kuwanol C
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Overview
Description
Kuwanol C is a prenylated flavone originally isolated from the root bark of the mulberry tree (Morus alba). It is known for its diverse biological activities, including antioxidant, antibacterial, antiproliferative, and neuroprotective properties . The chemical structure of this compound includes a benzopyranone core with multiple hydroxyl groups and prenyl substituents, contributing to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kuwanol C can be synthesized through various organic reactions, including the Diels-Alder reaction and subsequent modifications.
Industrial Production Methods: Industrial production of this compound involves extraction from the root bark of Morus alba using solvent extraction methods. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity this compound .
Chemical Reactions Analysis
Reactive Oxygen Species (ROS) Induction
Kuwanon C induces ROS generation in cancer cells, correlating with its pro-apoptotic effects ( ).
Data Table 1: ROS Levels in HeLa Cells After 24-Hour Treatment
Compound | Concentration (μM) | ROS Increase (%) |
---|---|---|
Kuwanon C | 20 | 185 ± 12 |
Kuwanon C | 40 | 320 ± 18 |
Paclitaxel | 40 | 110 ± 8 |
Albanin A | 40 | 45 ± 5 |
Norartocarpetin | 40 | 22 ± 3 |
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Kuwanon C outperformed paclitaxel (common chemotherapeutic) by 2.9-fold in ROS induction at 40 μM .
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Antioxidant NAC partially reversed ROS effects but did not fully rescue cell viability .
Apoptotic Pathway Activation
Kuwanon C disrupts mitochondrial membranes and upregulates apoptosis-related proteins (Bax, caspase-3) while downregulating Bcl-2 ( ).
Data Table 2: Apoptosis Rates in HeLa Cells at 50 μM
Compound | Apoptosis Rate (%) |
---|---|
Kuwanon C | 58.7 ± 4.2 |
Albanin A | 23.1 ± 2.8 |
Norartocarpetin | 9.6 ± 1.5 |
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Structural comparison shows isopentenyl groups enhance efficacy: Kuwanon C (2 groups) > Albanin A (1 group) > Norartocarpetin (0 groups) .
Heme Oxygenase-1 (HO-1) Modulation
Kuwanon C upregulates HO-1 expression in neuronal and immune cells, mitigating oxidative stress and inflammation ( ):
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HT22 hippocampal cells : 2.8-fold HO-1 increase at 10 μM.
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BV2 microglia : Suppressed LPS-induced TNF-α and IL-6 by 67% and 72%, respectively.
Cell Cycle Arrest
Kuwanon C alters cell cycle progression in cervical cancer cells:
Data Table 3: Cell Cycle Phase Distribution After 24-Hour Treatment
Compound (40 μM) | G1/G0 (%) | S (%) | G2/M (%) | Sub G1 (%) |
---|---|---|---|---|
Control | 62.1 | 22.4 | 15.5 | 0.0 |
Kuwanon C | 38.7 | 18.9 | 10.2 | 32.2 |
Morin | 60.3 | 21.8 | 17.9 | 0.0 |
Structural-Activity Relationships
Key structural features influencing reactivity:
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Isopentenyl groups : Dual isopentenyl moieties enhance membrane interaction and ROS generation compared to single-group analogs.
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Flavonoid backbone : Enables π-π stacking with cellular targets like mitochondrial membranes.
Limitations and Research Gaps
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Synthetic routes for Kuwanon C remain underexplored in available literature.
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Most studies focus on pharmacological effects rather than fundamental chemical reactivity (e.g., substitution, oxidation).
For comprehensive reaction data, consult specialized databases:
text1. CAS SciFinder® (https://www.cas.org) 2. Reaxys (https://www.elsevier.com/solutions/reaxys)
Scientific Research Applications
Kuwanol C has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and synthesis.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating cancer, neurodegenerative diseases, and bacterial infections.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products
Mechanism of Action
Kuwanol C exerts its effects through multiple mechanisms:
Antioxidant Activity: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Antibacterial Activity: Inhibits bacterial growth by disrupting cell membrane integrity and interfering with bacterial enzymes.
Antiproliferative Activity: Induces apoptosis in cancer cells by activating caspases and modulating signaling pathways such as the PI3K/Akt pathway.
Neuroprotective Activity: Protects neurons from oxidative stress and apoptosis, potentially through the activation of the Nrf2 pathway
Comparison with Similar Compounds
Kuwanol C is unique among flavonoids due to its specific prenylation pattern and biological activities. Similar compounds include:
Kuwanol A: Another prenylated flavone with similar antioxidant and antibacterial properties.
Kuwanol B: Known for its antiproliferative and anti-inflammatory effects.
Oxydihydromorusin: A related flavone with neuroprotective and anticancer activities.
This compound stands out due to its broad spectrum of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
CAS No. |
123702-94-3 |
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Molecular Formula |
C25H26O6 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
8-(2,4-dihydroxyphenyl)-4-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H26O6/c1-14(2)5-4-8-25(3)13-21(29)18-10-17-20(28)11-22(30-23(17)12-24(18)31-25)16-7-6-15(26)9-19(16)27/h5-7,9-10,12-13,22,26-27,29H,4,8,11H2,1-3H3 |
InChI Key |
NFBQENQRKMAZCZ-UHFFFAOYSA-N |
SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C=C2O1)OC(CC3=O)C4=C(C=C(C=C4)O)O)O)C)C |
Canonical SMILES |
CC(=CCCC1(C=C(C2=C(O1)C=C3C(=C2)C(=O)CC(O3)C4=C(C=C(C=C4)O)O)O)C)C |
Appearance |
Powder |
Synonyms |
Kuwanol C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for Kuwanol C against KRAS G12D mutant?
A1: While the exact mechanism is not elaborated in the abstracts, the research suggests that this compound, along with other identified bioflavonoids, potentially inhibits KRAS G12D by targeting the protein's switch I and switch II regions. [] These regions are crucial for KRAS activity, and disrupting their conformation could impact the protein's ability to bind GTP and signal downstream.
Q2: What is the reported binding affinity of this compound to KRAS G12D?
A2: The research indicates that this compound exhibits a binding affinity of -8.58 Kcal/mol to the KRAS G12D mutant. [] This binding affinity was determined using molecular docking studies.
Q3: What is the source of this compound?
A3: this compound was originally isolated from the root bark of a mulberry tree that had been redifferentiated from callus tissues. [] This suggests that this compound is a natural product.
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